N-[3-(acetylamino)phenyl]-3-(3-chlorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide N-[3-(acetylamino)phenyl]-3-(3-chlorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20199603
InChI: InChI=1S/C23H17ClN4O3/c1-14(29)26-17-5-3-6-18(12-17)27-22(30)15-8-9-20-21(10-15)25-13-28(23(20)31)19-7-2-4-16(24)11-19/h2-13H,1H3,(H,26,29)(H,27,30)
SMILES:
Molecular Formula: C23H17ClN4O3
Molecular Weight: 432.9 g/mol

N-[3-(acetylamino)phenyl]-3-(3-chlorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

CAS No.:

Cat. No.: VC20199603

Molecular Formula: C23H17ClN4O3

Molecular Weight: 432.9 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(acetylamino)phenyl]-3-(3-chlorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide -

Specification

Molecular Formula C23H17ClN4O3
Molecular Weight 432.9 g/mol
IUPAC Name N-(3-acetamidophenyl)-3-(3-chlorophenyl)-4-oxoquinazoline-7-carboxamide
Standard InChI InChI=1S/C23H17ClN4O3/c1-14(29)26-17-5-3-6-18(12-17)27-22(30)15-8-9-20-21(10-15)25-13-28(23(20)31)19-7-2-4-16(24)11-19/h2-13H,1H3,(H,26,29)(H,27,30)
Standard InChI Key QQMBROBGUWOWIM-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC(=CC=C4)Cl

Introduction

N-[3-(acetylamino)phenyl]-3-(3-chlorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a synthetic compound featuring a quinazoline core, which is a bicyclic structure containing both benzene and pyrimidine rings. This compound is notable for its structural complexity and potential applications in medicinal chemistry, particularly due to the presence of functional groups such as acetylamino and carboxamide, which enhance its reactivity and biological activity.

Synthesis and Chemical Reactivity

The synthesis of N-[3-(acetylamino)phenyl]-3-(3-chlorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic synthesis techniques. Each step requires careful control of reaction conditions to ensure high yields and purity of the final product. The compound's reactivity can be attributed to its functional groups, which can participate in various chemical reactions to derive derivatives or modify the compound for specific applications.

Biological Activity and Potential Applications

Compounds with similar structures to N-[3-(acetylamino)phenyl]-3-(3-chlorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide often exhibit diverse biological activities, including potential anticancer, antimicrobial, and enzyme inhibitory effects. Further research is necessary to elucidate the specific biological mechanisms and efficacy of this compound.

Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
N-(4-acetylamino)phenyl]-2-(6,8-dichloro-4-oxoquinazolinC18H14Cl2N4O3Contains dichloro substituents; known for antitumor activity
N-[4-acetylamino]phenyl]-2-{[3-(4-chlorophenyl)-4-oxo...C23H20ClN5O2SFeatures additional sulfur atom; explored for antimicrobial properties
6-Aminoquinazolinone DerivativesVariousKnown for diverse biological activities; often used as enzyme inhibitors

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